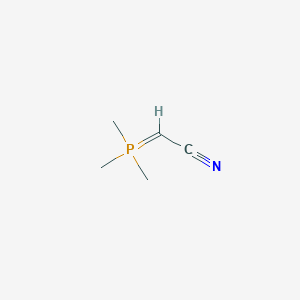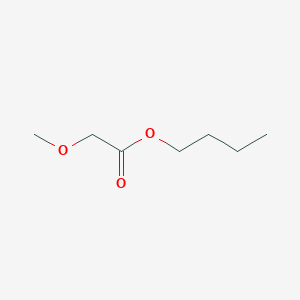![molecular formula C17H21NO2 B3048674 Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 179386-73-3](/img/structure/B3048674.png)
Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .
Chemical Reactions Analysis
Carbamic acid can decompose into ammonia and carbon dioxide at higher temperatures . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide . Specific chemical reactions involving “Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester” are not detailed in the sources I found.Scientific Research Applications
Chiral Synthon Preparation for HIV Protease Inhibitors The chiral intermediate [(1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester] is crucial in the total synthesis of HIV protease inhibitors like BMS-186318 and Atazanavir. Research shows that microbial cultures, particularly Streptomyces nodosus and Rhodococcus, can efficiently carry out the stereoselective and diastereoselective reduction of related carbamic acid esters, providing high yields and purity essential for pharmaceutical applications (Patel et al., 1997; Patel, Chu, & Mueller, 2003).
Advancements in Palladium-Catalyzed Amination Carbamic acid 2-trimethylsilylethyl ester serves as an innovative ammonia equivalent in the palladium-catalyzed amination of aryl halides. This advancement allows for the synthesis of anilines with sensitive functional groups, broadening the scope of compounds accessible through palladium-catalyzed reactions, which is significant for the development of new pharmaceuticals and materials (Mullick et al., 2010).
Synthetic Routes to Naphtho[2,1f]isoquinolines Research outlines synthetic methods for naphtho[2,1-f]isoquinolines involving [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters. These compounds undergo cyclization to yield intermediates for the synthesis of 2-azachrysenes, showcasing the role of carbamic acid derivatives in constructing complex polycyclic aromatic compounds with potential applications in material science and organic electronics (Pampín et al., 2003).
Anti-Cancer Activity of Naphthoic Acid Derivatives N-{6-(Ferrocenyl) ethynyl-2-naphthoyl} amino acid and dipeptide ethyl esters exhibit significant in vitro anti-cancer activity, particularly against the H1299 NSCLC cell line. These compounds, prepared by coupling 6-(ferrocenyl) ethynyl-2-naphthoic acid to various amino acid ethyl esters, highlight the therapeutic potential of carbamic acid derivatives in oncology (Harry et al., 2013).
Enzyme-Mediated Synthesis for Diabetes Treatment An enzyme-mediated approach has been developed for converting [(5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester] into an amide critical for the synthesis of the diabetes drug Saxagliptin. This biocatalytic method, using Candida antartica lipase B, provides an efficient and practical alternative to chemical synthesis routes, underscoring the importance of carbamic acid derivatives in medicinal chemistry (Gill & Patel, 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Carbamates are generally involved in a variety of biological processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 28736, which may influence its bioavailability .
Result of Action
Similar compounds have been known to cause a variety of effects depending on their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE. For instance, pH, temperature, and reaction time were found to be critical factors in the yield of a similar compound .
properties
IUPAC Name |
tert-butyl N-(2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18-11-10-13-8-9-14-6-4-5-7-15(14)12-13/h4-9,12H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWTYBARDMNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457019 | |
| Record name | Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179386-73-3 | |
| Record name | Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-](/img/structure/B3048599.png)








